molecular formula C19H26N2 B15163980 N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine CAS No. 193808-53-6

N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine

Cat. No.: B15163980
CAS No.: 193808-53-6
M. Wt: 282.4 g/mol
InChI Key: SJWAFIWTYFTGRM-IAGOWNOFSA-N
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Description

N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine: is a chiral diamine compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of two chiral centers, making it an important molecule for asymmetric synthesis and chiral catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine typically involves the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, followed by reduction with lithium aluminum hydride (LAH). The reaction conditions are carefully controlled to ensure high yield and stereoselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: N1,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Lithium aluminum hydride (LAH) and sodium borohydride (NaBH~4~) are frequently used reducing agents.

    Substitution: Halogenated compounds and strong nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: N1,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine is widely used as a chiral auxiliary and catalyst in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds .

Biology: In biological research, this compound is studied for its potential as a ligand in metal-catalyzed reactions and its interactions with biological molecules.

Medicine: The compound’s chiral nature and ability to form stable complexes with metals make it a candidate for drug development and therapeutic applications. It has shown potential in the synthesis of pharmaceuticals with specific stereochemical requirements.

Industry: In the industrial sector, N1,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine is used in the production of fine chemicals and specialty materials. Its role as a chiral catalyst enhances the efficiency and selectivity of various industrial processes.

Mechanism of Action

The mechanism of action of N1,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s chiral centers play a crucial role in inducing asymmetry in these reactions, leading to the formation of enantiomerically pure products .

Comparison with Similar Compounds

  • N~1~,N~3~-Dibenzyl-1-cyclohexyl-N~1~,N~3~-bis(®-1-phenylethyl)propane-1,3-diamine
  • N~1~,N~3~-Bis[(1R)-1-phenyl-2-piperidin-1-ylethyl]propane-1,3-diamine

Comparison: N1,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine is unique due to its specific chiral centers and the resulting stereochemical properties. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in asymmetric synthesis. Its ability to form stable complexes with metal ions further enhances its utility in various catalytic applications .

Properties

CAS No.

193808-53-6

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

N,N'-bis[(1R)-1-phenylethyl]propane-1,3-diamine

InChI

InChI=1S/C19H26N2/c1-16(18-10-5-3-6-11-18)20-14-9-15-21-17(2)19-12-7-4-8-13-19/h3-8,10-13,16-17,20-21H,9,14-15H2,1-2H3/t16-,17-/m1/s1

InChI Key

SJWAFIWTYFTGRM-IAGOWNOFSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCCCN[C@H](C)C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)NCCCNC(C)C2=CC=CC=C2

Origin of Product

United States

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